molecular formula C20H24Cl2N4S2 B6047902 N'-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA

N'-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA

Cat. No.: B6047902
M. Wt: 455.5 g/mol
InChI Key: NXOOQNSUPYGUDG-UHFFFAOYSA-N
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Description

N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA is a complex organic compound characterized by the presence of chlorinated aniline and thiourea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA typically involves the reaction of 3-chloroaniline with thiourea derivatives under controlled conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over temperature, pressure, and reaction time.

    Purification Steps: Employing techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Reducing agents can convert it into reduced forms.

    Substitution: Substitution reactions involving nucleophiles or electrophiles can modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA involves interactions with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting enzyme activity by binding to active sites.

    Modulating Pathways: Affecting cellular pathways involved in signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiourea derivatives and chlorinated aniline compounds, such as:

Uniqueness

N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[6-[(3-chlorophenyl)carbamothioylamino]hexyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N4S2/c21-15-7-5-9-17(13-15)25-19(27)23-11-3-1-2-4-12-24-20(28)26-18-10-6-8-16(22)14-18/h5-10,13-14H,1-4,11-12H2,(H2,23,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOOQNSUPYGUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NCCCCCCNC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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